molecular formula C25H38O5 B3144525 Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)- CAS No. 55319-79-4

Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-

Cat. No.: B3144525
CAS No.: 55319-79-4
M. Wt: 418.6 g/mol
InChI Key: CTGYXJXWCGIHQC-CWVITHCZSA-N
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Description

  • IUPAC Name : (7α,12α)-7,12-Dihydroxy-3-oxo-4-cholenoate

Molecular Structure Analysis

The molecular structure of Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester consists of a steroidal backbone with hydroxyl groups at positions 7 and 12. The methyl ester group is attached to the carboxylic acid moiety. Refer to the ChemSpider entry for a visual representation .

Scientific Research Applications

Synthesis and Structural Analysis

Bile Acid Derivatives Synthesis : Research in the field of steroid chemistry has led to the synthesis of various bile acid derivatives, including "Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-". These studies aim to aid in the identification of acidic metabolites derived from sterols and understand their structural properties through methods like gas chromatography, mass spectrometry, and other spectroscopic techniques (Shalon & Elliott, 1976).

Coenzyme A Esters Synthesis : The synthesis of Coenzyme A esters of bile acids for studying beta-oxidation in bile acid biosynthesis highlights the importance of these derivatives in understanding the metabolic pathways involved in bile acid synthesis (Kurosawa et al., 2001).

Biotransformation and Metabolism

Peroxisomal Enzymes and Bile Acid Formation : The role of peroxisomal enzymes in the formation of cholic and chenodeoxycholic acids through the cleavage of the side chains of CoA esters of bile acids has been investigated, providing insights into the enzymatic processes involved in bile acid metabolism (Bun-ya et al., 1998).

Microbial Biotransformation : Studies on microbial biotransformation of bile acids using organisms like Aspergillus niger have led to the isolation and identification of new bile acid derivatives, expanding our knowledge of the chemical diversity and metabolic capabilities of microorganisms (Al-Aboudi et al., 2009).

Crystallography and Molecular Structure

Crystal Structures of Bile Acids : Investigations into the crystal structures of oxo-cholic acids have revealed diverse supramolecular architectures, providing a foundation for understanding the physical and chemical properties of bile acid derivatives at the molecular level (Bertolasi et al., 2005).

Future Directions

: CAS Common Chemistry (CAS RN: 13587-11-6). : ChemSpider. : NIST Chemistry WebBook.

Properties

IUPAC Name

methyl (4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGYXJXWCGIHQC-CWVITHCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Reactant of Route 2
Reactant of Route 2
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Reactant of Route 4
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Reactant of Route 5
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Reactant of Route 6
Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-

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